N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)thiophene-2-carboxamide
Description
N-(2-(1-Methyl-1H-imidazole-4-sulfonamido)ethyl)thiophene-2-carboxamide is a synthetic compound featuring a thiophene-2-carboxamide core linked via an ethyl sulfonamide bridge to a 1-methyl-1H-imidazole moiety. This structure combines aromatic and heterocyclic components, which are common in pharmacologically active molecules.
Synthesis of related compounds (e.g., imidazole-triazole hybrids in ) involves multi-step procedures under inert atmospheres, utilizing reagents like KOtBu and THF as solvents .
Properties
IUPAC Name |
N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S2/c1-15-7-10(13-8-15)20(17,18)14-5-4-12-11(16)9-3-2-6-19-9/h2-3,6-8,14H,4-5H2,1H3,(H,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTPOSMIMZKEQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Imidazole Derivative: The starting material, 1-methylimidazole, is sulfonated using chlorosulfonic acid to form 1-methyl-1H-imidazole-4-sulfonyl chloride.
Amidation Reaction: The sulfonyl chloride is then reacted with ethylenediamine to form N-(2-aminoethyl)-1-methyl-1H-imidazole-4-sulfonamide.
Coupling with Thiophene Carboxylic Acid: The final step involves coupling the sulfonamide derivative with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for developing new drugs due to its unique structural features.
Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The sulfonamide group can mimic natural substrates of enzymes, leading to competitive inhibition. The thiophene ring may interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of the target compound with three analogous molecules from the evidence:
*Molecular weights are calculated or derived from HRMS data where available.
Key Observations :
- Heterocyclic Diversity: The target compound uses a thiophene-imidazole system, whereas others incorporate benzodioxol () or thiazole ().
- Substituent Effects : The methyl group on the imidazole in the target compound may enhance metabolic stability compared to unsubstituted imidazoles (e.g., ). Fluorophenyl and methoxyphenyl groups in likely improve lipophilicity and membrane permeability.
- Linker Variability : The ethyl sulfonamide linker in the target compound contrasts with thioether () or propylidene () linkers, affecting conformational flexibility and solubility.
Biological Activity
N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological mechanisms, and research findings related to this compound.
Chemical Structure and Properties
The compound features a unique molecular structure that includes:
- Imidazole ring : Known for its biological activity, particularly in enzyme inhibition.
- Thiophene ring : Contributes to the electronic properties of the molecule.
- Sulfonamide group : Plays a crucial role in mimicking natural substrates, thus inhibiting specific enzymes.
The molecular formula is C₁₃H₁₅N₃O₂S, and it exhibits properties typical of sulfonamide derivatives, including solubility in polar solvents.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the thiophene ring : This is achieved through cyclization reactions starting from suitable precursors.
- Imidazole attachment : The imidazole ring is introduced via condensation reactions with appropriate reagents.
- Sulfonamide formation : The sulfonamide group is added through sulfonation reactions, often using sulfonyl chlorides under basic conditions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | 0.5 μg/mL |
| Escherichia coli | 0.5 μg/mL | 1.0 μg/mL |
These results suggest that the compound can effectively inhibit bacterial growth and may be developed as a therapeutic agent against resistant strains.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have shown that it induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer).
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 | 10.5 |
| A549 | 8.3 |
The mechanism of action appears to involve inhibition of key enzymes involved in cell proliferation and survival pathways, making it a candidate for further development in cancer therapy.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide moiety mimics natural substrates, inhibiting enzymes critical for bacterial growth and cancer cell proliferation.
- Receptor Modulation : The imidazole and thiophene rings interact with biological receptors, potentially altering their activity and affecting cellular signaling pathways.
Case Studies
Several case studies highlight the efficacy of this compound:
- Antimicrobial Efficacy Study : A study conducted by Jain et al. demonstrated that derivatives containing the thiophene structure showed enhanced antibacterial activity compared to traditional antibiotics.
- Cancer Cell Apoptosis Induction : Research by Wang et al. indicated that the compound significantly increased apoptosis markers in MCF-7 cells, suggesting potential use in targeted cancer therapies.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via coupling reactions between thiophene-2-carboxylic acid derivatives and functionalized imidazole sulfonamides. For example, amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions in dichloromethane or DMF is common . Optimization involves adjusting stoichiometry, temperature (e.g., reflux in acetonitrile), and purification via column chromatography or preparative TLC (hexane/ethyl acetate gradients) . Microwave-assisted synthesis may enhance yield and reduce reaction time .
Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?
- Methodology : Use NMR spectroscopy (¹H, ¹³C) to verify substituent positions and confirm sulfonamide and carboxamide linkages. For example, characteristic thiophene proton signals (δ 6.5–7.5 ppm) and imidazole methyl groups (δ 3.0–3.5 ppm) should be observed . High-resolution mass spectrometry (HRMS) confirms molecular weight , while X-ray crystallography resolves stereochemistry and crystal packing interactions (e.g., dihedral angles between aromatic rings) .
Q. What biological activities are associated with structurally related thiophene-carboxamide derivatives?
- Methodology : Thiophene-carboxamides exhibit antimicrobial, antifungal, and antitumor properties. For example, nitro-substituted analogs show antibacterial activity via inhibition of bacterial enzymes . Evaluate activity using in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) and compare with reference compounds like fluconazole or cisplatin .
Q. What solubility and stability challenges arise during formulation for biological testing?
- Methodology : The compound’s poor aqueous solubility can be addressed using co-solvents (DMSO/PBS mixtures) or nanoformulation techniques (liposomes). Stability studies (HPLC monitoring under varying pH/temperature) identify degradation pathways (e.g., hydrolysis of sulfonamide bonds) .
Advanced Research Questions
Q. How can coordination chemistry be leveraged to enhance the bioactivity of this compound?
- Methodology : Synthesize metal complexes (e.g., Co(II), Cu(II)) by reacting the carboxamide with metal salts (nitrates or chlorides). Characterize complexes via IR (shift in ν(C=O) and ν(N–H) bands) and assess enhanced antimicrobial/antitumor efficacy compared to the parent ligand .
Q. How to resolve contradictions in biological activity data across different studies?
- Methodology : Cross-validate assays under standardized conditions (e.g., identical cell lines, incubation times). For example, discrepancies in antifungal activity may arise from strain-specific resistance or assay sensitivity. Use statistical tools (ANOVA, dose-response curves) to identify outliers and establish EC₅₀ values .
Q. What computational approaches predict the compound’s binding affinity to target proteins?
- Methodology : Perform molecular docking (AutoDock Vina) against enzymes like COX-1/2 or bacterial topoisomerases. Validate predictions with MD simulations (GROMACS) to assess binding stability. Compare results with crystallographic data from related compounds (e.g., COX-inhibiting imidazole derivatives) .
Q. How to address regioselectivity challenges during functionalization of the imidazole ring?
- Methodology : Use directing groups (e.g., sulfonamides) to control substitution patterns. For example, Lawesson’s reagent selectively modifies thioamide groups without affecting adjacent functionalities . Monitor reactions with LC-MS to detect intermediates .
Q. What green chemistry strategies minimize waste in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
